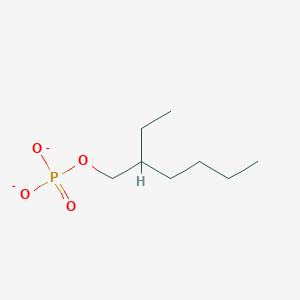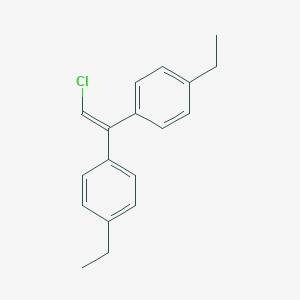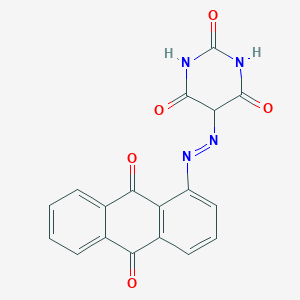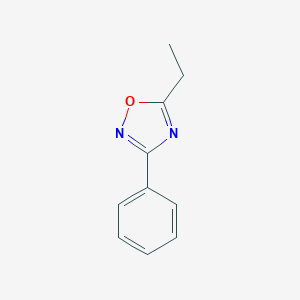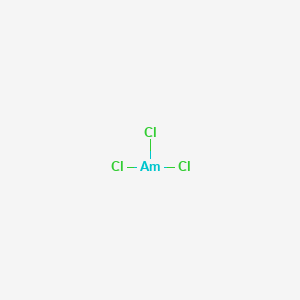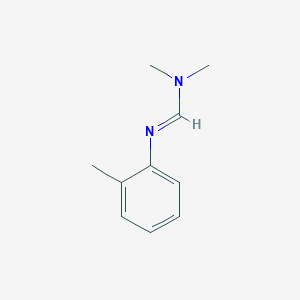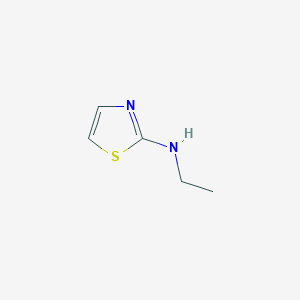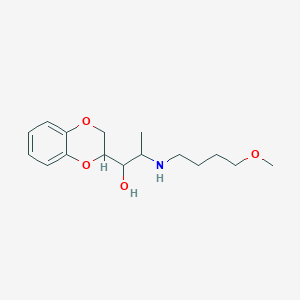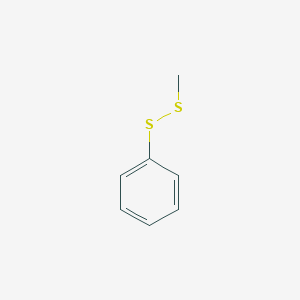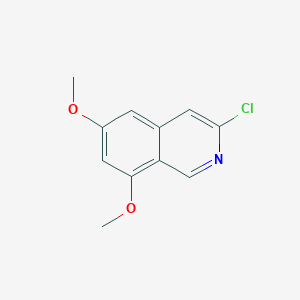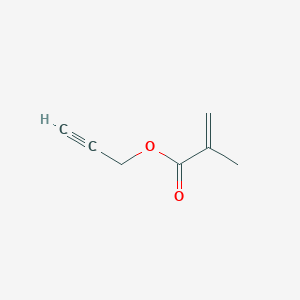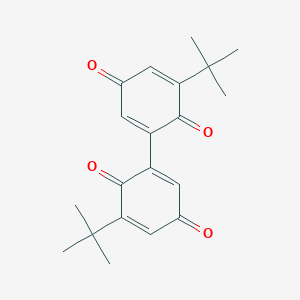
3,3'-Di-tert-butylbiphenyldiquinone-(2,5,2',5')
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3'-Di-tert-butylbiphenyldiquinone-(2,5,2',5')' is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as DTBBQ and is often used as a redox mediator in electrochemical reactions.
Scientific Research Applications
DTBBQ has a wide range of scientific research applications. It is often used as a redox mediator in electrochemical reactions, where it helps to facilitate electron transfer between electrodes. DTBBQ has also been used in the synthesis of organic compounds, as it can act as a mild oxidizing agent. Additionally, DTBBQ has been used in the development of new materials for use in electronic devices.
Mechanism Of Action
DTBBQ works by accepting electrons from one molecule and donating them to another. This process is known as electron transfer or redox reactions. DTBBQ has a high electron affinity, which makes it an excellent electron acceptor. It can also donate electrons to other molecules, making it a versatile redox mediator.
Biochemical And Physiological Effects
DTBBQ has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high doses and can cause skin irritation and respiratory problems. It is important to handle DTBBQ with caution and to use proper protective equipment when working with this molecule.
Advantages And Limitations For Lab Experiments
One advantage of using DTBBQ in lab experiments is its high redox potential, which makes it an excellent mediator for electrochemical reactions. Additionally, DTBBQ is stable and can be stored for long periods without degradation. However, DTBBQ is also highly toxic and requires careful handling. It can also be expensive to synthesize, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research involving DTBBQ. One area of interest is the development of new materials for use in electronic devices. DTBBQ has been shown to be an effective mediator in the synthesis of these materials, and further research could lead to the development of new and innovative electronic devices. Additionally, DTBBQ could be used in the development of new catalysts for use in organic synthesis. Further research is needed to explore these and other potential applications of DTBBQ.
In conclusion, DTBBQ is a synthetic molecule with a wide range of potential applications in various fields. Its high redox potential makes it an excellent mediator for electrochemical reactions, and its stability makes it a useful molecule for long-term storage. However, its toxicity and high cost can limit its use in some experiments. Further research is needed to explore the potential future directions for DTBBQ and its applications in various fields.
Synthesis Methods
DTBBQ can be synthesized through a multi-step process that involves the oxidation of 3,3'-di-tert-butylbiphenyl to form 3,3'-di-tert-butylbiphenyldihydroquinone. This intermediate is then oxidized further to form DTBBQ. The synthesis of DTBBQ is a complex process that requires careful attention to detail and the use of specialized equipment.
properties
CAS RN |
14160-38-4 |
|---|---|
Product Name |
3,3'-Di-tert-butylbiphenyldiquinone-(2,5,2',5') |
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-tert-butyl-6-(5-tert-butyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H22O4/c1-19(2,3)15-9-11(21)7-13(17(15)23)14-8-12(22)10-16(18(14)24)20(4,5)6/h7-10H,1-6H3 |
InChI Key |
UONJIDASBODQID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C=C(C1=O)C2=CC(=O)C=C(C2=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=C(C1=O)C2=CC(=O)C=C(C2=O)C(C)(C)C |
Other CAS RN |
14160-38-4 |
synonyms |
3,3'-di-tert-butylbiphenyldiquinone-(2,5,2',5') BBDQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



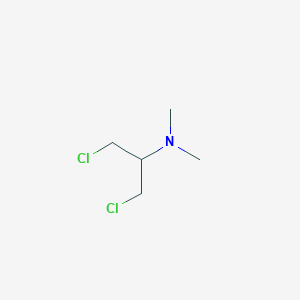
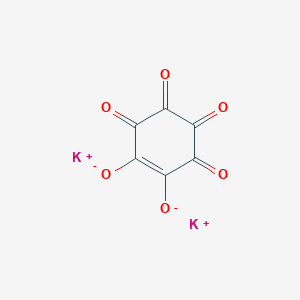
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
